8-(Chloromethyl)-6-methyl-8,9-didehydroergoline
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Overview
Description
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the chloromethylation of a precursor compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chloromethyl methyl ether, which is a known carcinogen .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted ergoline derivatives .
Scientific Research Applications
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For instance, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8,9-didehydroergoline: Lacks the chloromethyl group, resulting in different chemical properties and biological activities.
6-Chloromethyl-8,9-didehydroergoline: Similar structure but with the chloromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
56862-50-1 |
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Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
(6aR,10aR)-9-(chloromethyl)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H17ClN2/c1-19-9-10(7-17)5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)19/h2-5,8,13,15,18H,6-7,9H2,1H3/t13-,15-/m1/s1 |
InChI Key |
QHXLPFGZFVEGNU-UKRRQHHQSA-N |
Isomeric SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CCl |
Canonical SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CCl |
Origin of Product |
United States |
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